An In-Depth Technical Guide to Cyanine7 DBCO in Research
An In-Depth Technical Guide to Cyanine7 DBCO in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This combination makes it a powerful tool in biological research, particularly for applications requiring high sensitivity and deep tissue penetration. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in living systems without the need for a toxic copper catalyst. This technical guide provides a comprehensive overview of Cyanine7 DBCO, including its properties, applications, and detailed experimental protocols.
Core Properties of Cyanine7 DBCO
Cyanine7 DBCO exhibits photophysical properties that are highly advantageous for biological imaging. Its excitation and emission maxima in the near-infrared spectrum (typically around 750 nm and 775 nm, respectively) minimize autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1] The dye is characterized by a high molar extinction coefficient and good quantum yield, contributing to its brightness and sensitivity.
Quantitative Data Summary
For ease of comparison, the key quantitative data for Cyanine7 DBCO from various suppliers are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | ~750 nm | [1][2][3] |
| Emission Maximum (λem) | ~773 - 785 nm | [2] |
| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.3 | |
| Molecular Weight | ~845.57 - 995.13 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Good in DMSO, DMF, and water |
Key Applications in Research
The unique properties of Cyanine7 DBCO make it suitable for a wide range of applications in life sciences research, including:
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In Vivo Imaging: The NIR fluorescence of Cyanine7 DBCO allows for deep tissue imaging in small animal models, making it ideal for cancer research, drug delivery studies, and tracking cellular therapies. Heptamethine cyanine dyes, like Cy7, have shown preferential uptake and retention in tumor cells, making them promising agents for cancer imaging.
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Metabolic Glycoengineering: This technique involves the metabolic incorporation of azide-modified sugars into cellular glycans. These azide groups can then be specifically labeled with Cyanine7 DBCO for visualization and tracking of glycans in living cells and organisms. This approach is valuable for studying glycosylation in development, disease, and for targeted drug delivery.
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Antibody Conjugation: Cyanine7 DBCO can be conjugated to antibodies to create highly specific and sensitive probes for immunoassays, flow cytometry, and targeted imaging. This is particularly relevant in the development of antibody-drug conjugates (ADCs) for cancer therapy.
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Cell Tracking: Cells can be labeled with Cyanine7 DBCO to monitor their migration, proliferation, and fate in vivo. This is a critical tool in immunology, stem cell research, and regenerative medicine.
Experimental Protocols
Antibody Conjugation with Cyanine7 DBCO-NHS Ester
This protocol describes the labeling of an antibody with a Cyanine7 DBCO N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
Materials:
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Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
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Cyanine7 DBCO-NHS ester
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Anhydrous DMSO
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Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Purification column (e.g., desalting column)
Procedure:
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Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
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Prepare Cyanine7 DBCO-NHS Ester Solution: Immediately before use, dissolve the Cyanine7 DBCO-NHS ester in DMSO to a concentration of 10 mg/mL.
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Labeling Reaction:
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Add the reaction buffer to the antibody solution to achieve a final pH of 8.3.
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Slowly add a 10-20 fold molar excess of the dissolved Cyanine7 DBCO-NHS ester to the antibody solution while gently vortexing.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Purification:
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Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.
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Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.
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Live Cell Labeling and Imaging
This protocol outlines the labeling of azide-modified cells with Cyanine7 DBCO for fluorescence microscopy.
Materials:
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Cells cultured on glass-bottom dishes
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Azide-modified substrate (e.g., Ac4ManNAz for metabolic labeling)
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Cyanine7 DBCO
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Live-cell imaging medium (phenol red-free)
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Wash buffer (e.g., PBS)
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Fluorescence microscope with NIR imaging capabilities
Procedure:
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Metabolic Labeling (if applicable): Culture cells with an appropriate concentration of the azide-modified substrate for 24-48 hours to allow for metabolic incorporation.
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Cyanine7 DBCO Labeling:
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Wash the cells once with wash buffer.
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Dilute Cyanine7 DBCO to the desired concentration (typically 5-20 µM) in live-cell imaging medium.
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Incubate the cells with the Cyanine7 DBCO solution for 30-60 minutes at 37°C.
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Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.
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Imaging:
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Acquire images using appropriate filter sets for Cy7 (Excitation: ~750 nm; Emission: ~775 nm).
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Use the lowest possible laser power and exposure time to minimize phototoxicity.
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In Vivo Imaging in a Mouse Model
This protocol provides a general guideline for in vivo imaging of Cyanine7 DBCO-labeled cells or antibodies in mice.
Materials:
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Anesthetized mouse
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Cyanine7 DBCO-labeled cells or antibody conjugate
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Sterile PBS
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In vivo imaging system with NIR fluorescence capabilities
Procedure:
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Preparation of Injectate: Resuspend the Cyanine7 DBCO-labeled cells or dilute the antibody conjugate in sterile PBS to the desired concentration. A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.
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Injection: Administer the injectate to the anesthetized mouse, typically via intravenous (tail vein) injection. The injection volume is usually 100-200 µL.
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Imaging:
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Place the mouse in the imaging chamber.
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Acquire fluorescence images at various time points post-injection to monitor the biodistribution and targeting of the labeled entity.
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Use appropriate excitation and emission filters for Cy7.
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Visualizations
Experimental Workflow for Metabolic Glycoengineering and In Vivo Cell Tracking
Logical Relationship of Copper-Free Click Chemistry
Conclusion
Cyanine7 DBCO is a versatile and powerful tool for modern biological research. Its near-infrared fluorescence and capacity for bioorthogonal, copper-free click chemistry enable sensitive and specific labeling of biomolecules in complex biological environments, including living animals. The applications of Cyanine7 DBCO in in vivo imaging, metabolic glycoengineering, and targeted therapies are continually expanding, promising new insights into biology and advancements in medicine. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of Cyanine7 DBCO in a variety of research settings.
